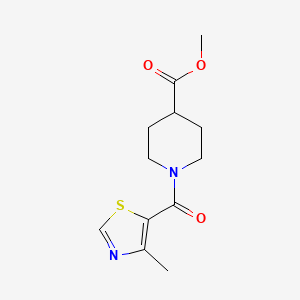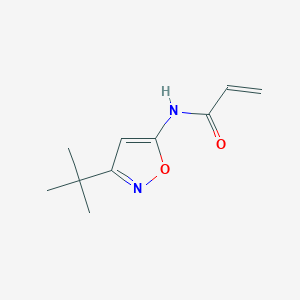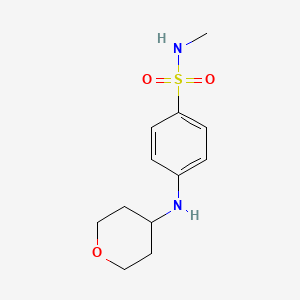
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, also known as PBD or carfilzomib, is a proteasome inhibitor drug that has been extensively researched for its potential therapeutic applications in various diseases, including cancer. Proteasomes are enzyme complexes that play a crucial role in the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of proteasome activity by PBD has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
作用機序
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex involved in protein degradation. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to modulate the immune system and enhance the activity of natural killer cells, making it a promising candidate for immunotherapy.
実験室実験の利点と制限
One of the main advantages of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide as a research tool is its specificity for the chymotrypsin-like activity of the proteasome, which allows for the selective inhibition of this enzyme complex without affecting other cellular processes. However, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have off-target effects on other proteases and enzymes, which can complicate data interpretation. Additionally, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide is a highly potent and irreversible inhibitor of the proteasome, which can make it difficult to control the extent of proteasome inhibition in experiments.
将来の方向性
There are several future directions for research on N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers to predict response to N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide treatment, and the investigation of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's potential applications in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, there is a need for further research on the mechanisms underlying N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's anti-inflammatory and immunomodulatory effects, as well as the potential for combination therapies with other anti-cancer agents.
合成法
The synthesis of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-pyrrolidine to form the amide. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to yield the final product, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including multiple myeloma, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded and damaged proteins and ultimately resulting in cell death. N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has also been shown to have anti-angiogenic and anti-inflammatory effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
特性
IUPAC Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-3-4-13-6-9)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9,13H,3-4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKGLXTWQJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)